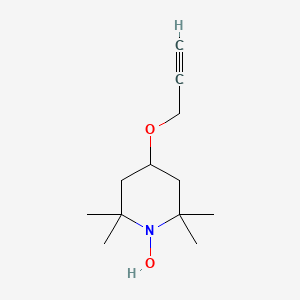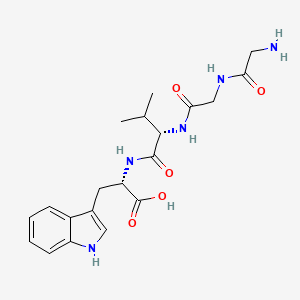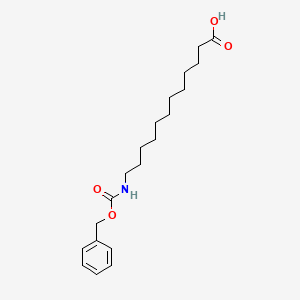![molecular formula C10H18O3SSi B12519485 3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione CAS No. 676515-64-3](/img/structure/B12519485.png)
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione is a chemical compound known for its unique structural properties and potential applications in various fields. The compound consists of an oxolane-2,5-dione ring substituted with a trimethylsilylpropylsulfanyl group. This combination of functional groups imparts distinct chemical reactivity and stability to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione typically involves the reaction of oxolane-2,5-dione with 3-(Trimethylsilyl)propylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxolane-2,5-dione ring can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Diols
Substitution: Various substituted oxolane-2,5-dione derivatives
Aplicaciones Científicas De Investigación
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and proteins, leading to the modulation of biochemical pathways. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and potentially leading to cytotoxic effects in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[3-(Trimethoxysilyl)propyl]sulfanyl}oxolane-2,5-dione
- 3-{[3-(Triethoxysilyl)propyl]sulfanyl}oxolane-2,5-dione
- 3-(Trimethylsilyl)-1-propanol
Uniqueness
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and stability. The presence of the trimethylsilyl group enhances its lipophilicity, making it more effective in penetrating cell membranes compared to similar compounds with different silyl groups. Additionally, the oxolane-2,5-dione ring provides a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
676515-64-3 |
|---|---|
Fórmula molecular |
C10H18O3SSi |
Peso molecular |
246.40 g/mol |
Nombre IUPAC |
3-(3-trimethylsilylpropylsulfanyl)oxolane-2,5-dione |
InChI |
InChI=1S/C10H18O3SSi/c1-15(2,3)6-4-5-14-8-7-9(11)13-10(8)12/h8H,4-7H2,1-3H3 |
Clave InChI |
WCUOHPDYLMDSKR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCCSC1CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


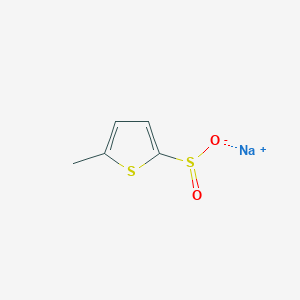
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
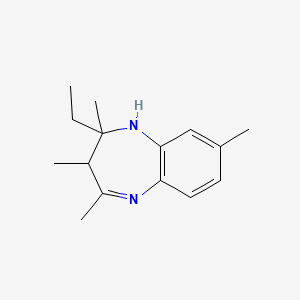
![Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate](/img/structure/B12519425.png)
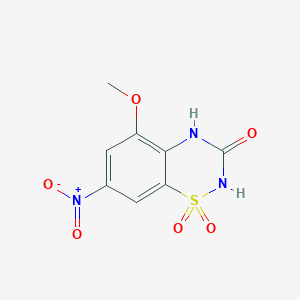

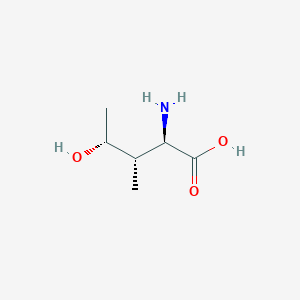

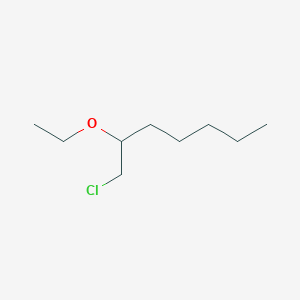
![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)
